

Application of Osimertinib-d6 in Therapeutic Drug Monitoring Assays

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Compound of Interest				
Compound Name:	Osimertinib D6			
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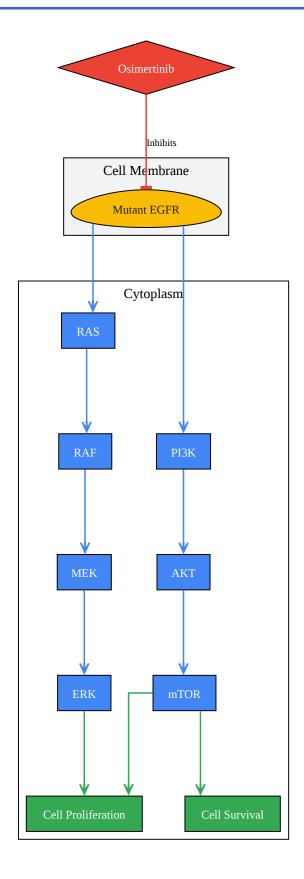
Introduction

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2][3] Therapeutic drug monitoring (TDM) of osimertinib is emerging as a valuable tool to optimize dosing, minimize toxicity, and improve treatment outcomes.[4][5][6][7] The use of a stable isotope-labeled internal standard, such as osimertinib-d6, is crucial for the development of accurate and precise bioanalytical methods for TDM. This application note provides detailed protocols and data for the quantification of osimertinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with osimertinib-d6 as an internal standard.

Osimertinib works by irreversibly binding to mutant forms of EGFR, thereby inhibiting downstream signaling pathways that promote tumor growth and survival.[8] Key inhibited pathways include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][9]

Signaling Pathway Inhibition by Osimertinib





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Figure 1: Osimertinib inhibits mutant EGFR, blocking downstream signaling pathways.



Experimental Protocols Sample Preparation: Protein Precipitation

This protocol outlines a common method for extracting osimertinib from human plasma.

Materials:

- Human plasma samples
- Osimertinib calibration standards and quality control (QC) samples
- Osimertinib-d6 internal standard (IS) working solution
- · Acetonitrile (ACN), HPLC grade
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Microcentrifuge

Procedure:

- Pipette 100 μL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
- Add 20 μL of osimertinib-d6 internal standard working solution to each tube.
- Add 300 μL of ice-cold acetonitrile to each tube to precipitate proteins.
- Vortex mix for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase starting condition (e.g., 95% Solvent A, 5% Solvent B).



Vortex for 30 seconds and inject into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

• Liquid Chromatography system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

Parameter	Value
Column	C18 column (e.g., 2.1 x 50 mm, 2.6 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5-20 μL
Column Temperature	40°C

| Gradient | 0-0.8 min (5% B); 0.8-1 min (5-60% B); 1-5.5 min (60%B); 5.5-6 min (60-5%B), 6-8 min (5%B)[10] |

Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)

| MRM Transitions | Osimertinib: To be determined empiricallyOsimertinib-d6: To be determined empirically |

Note: The specific MRM transitions for osimertinib and osimertinib-d6 should be optimized on the specific mass spectrometer being used.



Data Presentation

The following tables summarize typical validation parameters for an LC-MS/MS assay for osimertinib in human plasma.

Table 1: Calibration Curve and Linearity

Analyte	Concentration Range (ng/mL)	Correlation Coefficient (r²)	
Osimertinib	1.0 - 1000	> 0.99	
Osimertinib	5 - 500	> 0.999	

| Osimertinib | 1.25 - 300 | > 0.995 |

Data synthesized from multiple sources.[11][12][13]

Table 2: Precision and Accuracy

QC Level	Concentrati on (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
Low	3	< 15	85-115	< 15	85-115
Medium	30	< 15	85-115	< 15	85-115

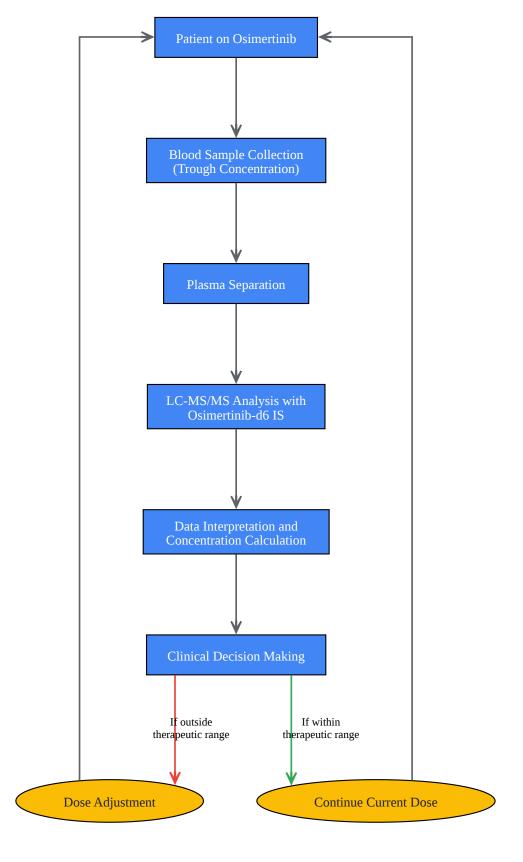
| High | 250 | < 15 | 85-115 | < 15 | 85-115 |

Acceptance criteria based on regulatory guidelines. Specific values are illustrative.

Therapeutic Drug Monitoring Workflow

The following diagram illustrates a typical workflow for TDM of osimertinib.





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Figure 2: A typical workflow for the therapeutic drug monitoring of osimertinib.



Conclusion

The use of osimertinib-d6 as an internal standard in LC-MS/MS assays provides a robust and reliable method for the therapeutic drug monitoring of osimertinib in patients with NSCLC.[14] [15] The protocols and data presented here offer a framework for researchers and clinicians to develop and validate their own assays, ultimately contributing to the personalized treatment of cancer patients. The stability of osimertinib in biological samples should be carefully considered during sample handling and storage to ensure accurate results.[16]

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